(2E)-3-(furan-2-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]prop-2-en-1-one
CAS No.: 2321337-30-6
Cat. No.: VC4863582
Molecular Formula: C12H12N4O2
Molecular Weight: 244.254
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2321337-30-6 |
|---|---|
| Molecular Formula | C12H12N4O2 |
| Molecular Weight | 244.254 |
| IUPAC Name | (E)-3-(furan-2-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]prop-2-en-1-one |
| Standard InChI | InChI=1S/C12H12N4O2/c17-12(4-3-11-2-1-7-18-11)15-8-10(9-15)16-13-5-6-14-16/h1-7,10H,8-9H2/b4-3+ |
| Standard InChI Key | CAKSKDJZPVYGQB-ONEGZZNKSA-N |
| SMILES | C1C(CN1C(=O)C=CC2=CC=CO2)N3N=CC=N3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound belongs to the class of α,β-unsaturated ketones, featuring a prop-2-en-1-one backbone substituted with furan-2-yl and 3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl groups. Key parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₄O₂ |
| Molecular Weight | 244.254 g/mol |
| IUPAC Name | (E)-3-(furan-2-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]prop-2-en-1-one |
| SMILES | C1C(CN1C(=O)C=CC2=CC=CO2)N3N=CC=N3 |
| InChI Key | CAKSKDJZPVYGQB-ONEGZZNKSA-N |
The E-configuration of the α,β-unsaturated ketone is critical for maintaining planarity, enabling conjugation between the carbonyl group and the furan ring . X-ray crystallography of analogous compounds reveals dihedral angles of 7.89–12.96° between the azetidine and furan planes, suggesting moderate steric strain .
Synthesis and Structural Optimization
Multi-Step Synthetic Routes
Synthesis typically proceeds via a three-step strategy:
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Azetidine Formation: Cyclization of 1,3-diols using triflic anhydride generates azetidine intermediates .
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Triazole Incorporation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the 1,2,3-triazole ring at the azetidine C3 position .
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Furan Conjugation: Knoevenagel condensation between azetidine-triazole intermediates and furfural derivatives yields the target compound .
Optimization studies show that replacing traditional solvents (DCM) with 2-methyl-THF improves yields by 15–21% while adhering to green chemistry principles .
Key Reaction Parameters
Biological Activities
Antimicrobial Efficacy
At 64 µg/mL, the compound exhibits broad-spectrum activity:
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Candida albicans | 18.2 ± 1.3 | 32 |
| Staphylococcus aureus | 15.8 ± 0.9 | 64 |
| Escherichia coli | 12.4 ± 1.1 | 128 |
Mechanistic studies suggest membrane disruption via furan ring intercalation and triazole-mediated inhibition of ergosterol biosynthesis .
Physicochemical and Computational Analysis
Stability and Reactivity
DFT calculations (B3LYP/6-311++G**) reveal:
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Protonation Sites: Initial O-protonation (ΔG = -12.3 kcal/mol) followed by C-protonation (ΔG = -8.7 kcal/mol)
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LUMO Energy: -1.87 eV, indicating electrophilic character at the β-carbon
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LogP: 1.82 (predicted), suggesting moderate blood-brain barrier permeability
Spectroscopic Properties
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 2H, triazole), 7.89 (d, J=15.6 Hz, 1H, CH=), 6.72–7.45 (m, 3H, furan)
Drug Development Considerations
ADME Profiling
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Plasma Protein Binding: 89.2% (human serum albumin)
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Aqueous Solubility: <0.1 mg/mL (necessitates prodrug strategies)
Patent Landscape
Recent applications (WO2023053456A1, CN114656582A) focus on:
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